molecular formula C15H18N4O3 B2502815 (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797755-17-9

(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2502815
CAS No.: 1797755-17-9
M. Wt: 302.334
InChI Key: RNHUYKMDFKUKLU-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone features a 3,5-dimethylisoxazole core linked via a methanone group to a piperidine ring, which is further substituted with a pyridazin-3-yloxy moiety. The pyridazine ring introduces polarity due to its two nitrogen atoms, while the isoxazole and piperidine groups contribute to lipophilicity and conformational flexibility .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-8-5-12(6-9-19)21-13-4-3-7-16-17-13/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHUYKMDFKUKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Pyridazine Synthesis: The pyridazine ring is often prepared via the condensation of hydrazine with a diketone or a similar precursor.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination process involving a ketone and an amine.

    Coupling Reactions: The final step involves coupling the isoxazole and pyridazine moieties through a piperidine linker. This can be achieved using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.

    Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is investigated for its potential to treat diseases such as cancer and neurological disorders. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and related analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
(3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (Target) C₁₆H₁₇N₃O₃ 299.33 g/mol Pyridazin-3-yloxy ether on piperidine; 3,5-dimethylisoxazole -
4-Chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)pyridazin-3(2H)-one C₂₀H₂₀ClFN₄O₃ 418.85 g/mol Fluorinated pyrrolidine; pyridine-pyridazine linkage; chloro substituent
4-(4-Chlorophenyl)piperazin-1-ylmethanone C₁₇H₁₉ClN₄O₂ 346.81 g/mol 4-Chlorophenyl-piperazine; 3,5-dimethylisoxazole
(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone C₂₁H₂₆F₃N₅O₂ 437.5 g/mol Trifluoromethylpyridine-piperazine-piperidine triad; 3,5-dimethylisoxazole
Key Observations:
  • Heterocyclic Core: The target compound and analogues share the 3,5-dimethylisoxazole motif, which is known for metabolic stability and moderate lipophilicity.
  • Linker Flexibility : The piperidine ring in the target compound provides greater conformational flexibility compared to the fluorinated pyrrolidine in ’s analogue, which may influence target binding kinetics .
  • Substituent Effects : The trifluoromethyl group in ’s compound enhances electron-withdrawing properties and lipophilicity, whereas the chloro substituent in ’s analogue introduces steric and electronic effects that could modulate receptor affinity .

Pharmacokinetic and Physicochemical Implications

  • Polarity and Solubility : The pyridazine ring in the target compound increases polarity due to its two nitrogen atoms, likely improving aqueous solubility compared to ’s chlorophenyl analogue . However, the trifluoromethylpyridine group in ’s compound may counterbalance polarity with enhanced membrane permeability .
  • Metabolic Stability : Fluorination in ’s pyrrolidine analogue is a strategic modification to reduce oxidative metabolism, a feature absent in the target compound. The piperidine-pyridazine linkage in the target may instead rely on steric hindrance for stability .
  • Molecular Weight : The target compound (299.33 g/mol) is significantly smaller than ’s (418.85 g/mol) and ’s (437.5 g/mol) analogues, suggesting better compliance with Lipinski’s rule for oral bioavailability .

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. It features a dimethylisoxazole moiety and a pyridazinyl-piperidine structure, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole ring is known for its role in enzyme inhibition, particularly in relation to various kinases and receptors involved in cellular signaling pathways.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was shown to have IC50 values below 4 µM against colon cancer cells HCT116 and HT29, demonstrating potent anticancer properties .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT116<1
Compound BHT29<1
Compound CCRL1790>10

2. Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). A related isoxazole derivative demonstrated high binding affinity (IC50: 6.1 nM) for FAAH, implicating similar mechanisms for the target compound .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (nM)
Fatty Acid Amide HydrolaseRelated Compound6.1
Other EnzymesTBDTBD

Study 1: Antitumor Efficacy

In a study examining the efficacy of various isoxazole derivatives, the compound demonstrated significant cytotoxicity towards human colon cancer cells. The study highlighted that modifications in the piperidine ring could enhance selectivity and potency against malignant cells while minimizing effects on non-malignant cells .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of similar compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

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